molecular formula C9H11BrFNO2S B13640328 2-bromo-4-fluoro-N-propylbenzenesulfonamide

2-bromo-4-fluoro-N-propylbenzenesulfonamide

Cat. No.: B13640328
M. Wt: 296.16 g/mol
InChI Key: ZRZWILXATUHWIB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-propylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-4-fluoro-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonamide group, can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-N-propylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, along with the propyl group. This combination of substituents provides distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Bromo-4-fluoro-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The biological activity of sulfonamides is well-documented, with applications ranging from antibacterial and antifungal properties to anticancer effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C10H12BrFNO2S
  • Molecular Weight : 303.24 g/mol
  • IUPAC Name : this compound

Sulfonamides, including this compound, primarily function as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts folic acid production, essential for DNA synthesis in bacteria, leading to their antibacterial effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamides. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were reported at approximately 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties:

  • Cell Line Studies : Compounds derived from similar structures were evaluated against the NCI-60 cancer cell line panel. Notably, some derivatives exhibited IC50 values as low as 0.33 µM against renal cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides have been documented:

  • In vivo Studies : Compounds related to this compound showed significant inhibition of carrageenan-induced edema in rat models, with percentages of inhibition reaching up to 94% at specific time intervals .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzenesulfonamide derivatives and tested their antimicrobial efficacy:

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67P. aeruginosa
4e6.28A. niger

This table illustrates the effectiveness of various derivatives against common pathogens, underscoring the potential utility of sulfonamides in treating infections .

Study 2: Anticancer Properties

Another significant investigation focused on the anticancer properties of sulfonamides:

CompoundCell LineIC50 (µM)
2lA498 (Renal)0.33
VariousNCI-60 PanelVaries

The findings indicate that certain compounds exhibit remarkable potency against specific cancer types, suggesting a promising avenue for drug development .

Properties

Molecular Formula

C9H11BrFNO2S

Molecular Weight

296.16 g/mol

IUPAC Name

2-bromo-4-fluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5H2,1H3

InChI Key

ZRZWILXATUHWIB-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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